Linker Length and Molecular Weight: Precise Spacing for PROTAC Ternary Complex Formation
Amino-PEG9-amine provides a specific molecular weight (456.58 g/mol) and chain length (9 ethylene glycol units) that offers a distinct spatial separation compared to its closest analogs, PEG8-diamine (412.52 g/mol) and PEG10-diamine (500.63 g/mol) . This difference is critical in PROTAC design, where linker length has a demonstrated impact on the formation of a stable ternary complex between the target protein and the E3 ligase [1]. Using a linker that is too short (e.g., PEG8) can sterically hinder complex formation, while one that is too long (e.g., PEG10) may increase conformational flexibility to a degree that reduces complex stability, thereby lowering degradation efficiency [2].
| Evidence Dimension | Molecular Weight (Linker Length) |
|---|---|
| Target Compound Data | 456.58 g/mol (9 PEG units) |
| Comparator Or Baseline | PEG8-diamine (MW: 412.52 g/mol); PEG10-diamine (MW: 500.63 g/mol) |
| Quantified Difference | +44.06 g/mol vs. PEG8; -44.05 g/mol vs. PEG10 |
| Conditions | Comparison based on standard molecular formulas; functional impact is inferred from class-level studies on PROTAC linker length optimization. |
Why This Matters
The specific 9-unit length of Amino-PEG9-amine represents a defined, mid-range spacing that can be optimal for specific target/E3 ligase pairs, preventing the inefficacy associated with both overly constrained and overly flexible linkers.
- [1] AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from axispharm.com View Source
- [2] Sinopeg. (2024). The influence of linker length and flexibility on PROTAC activity. Retrieved from sinopeg.com View Source
